2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile
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Overview
Description
2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of two hydroxyl groups at positions 2 and 4, a trifluoromethyl group at position 6, and a carbonitrile group at position 3 on the quinoline ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves the cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. This process can be carried out under conventional or microwave irradiation methods. The reaction conditions often include the use of sodium hydride in acetonitrile, followed by intramolecular cyclization in nitrobenzene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Reduction: Amines that can serve as intermediates in pharmaceutical synthesis.
Substitution: Various substituted quinoline derivatives with potential biological activities.
Scientific Research Applications
2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance its lipophilicity, facilitating membrane penetration. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure but differ in the substitution pattern.
4-Hydroxy-7-(trifluoromethyl)quinoline: Similar in having a trifluoromethyl group but differs in the position of the hydroxyl group.
Uniqueness
2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
Molecular Formula |
C11H5F3N2O2 |
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Molecular Weight |
254.16 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2O2/c12-11(13,14)5-1-2-8-6(3-5)9(17)7(4-15)10(18)16-8/h1-3H,(H2,16,17,18) |
InChI Key |
XEEFKIDXBCBIND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=O)N2)C#N)O |
Origin of Product |
United States |
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